N-(hex-1-yn-3-yl)-2-methylpropane-2-sulfinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

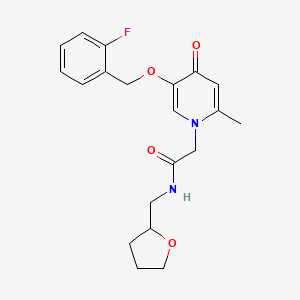

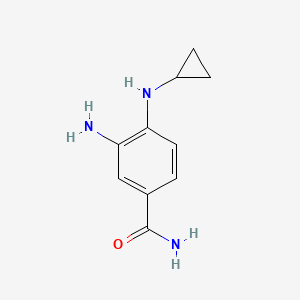

N-(hex-1-yn-3-yl)-2-methylpropane-2-sulfinamide, also known as HEMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HEMS is a sulfinamide compound that has been shown to have significant biological activity, making it a promising candidate for use in scientific research.

Applications De Recherche Scientifique

Chromatographic Enantioseparation

Chiral sulfinamides, including derivatives of N-(hex-1-yn-3-yl)-2-methylpropane-2-sulfinamide, have significant applications in chemistry, medicine, and material science. Their enantioseparation using chiral stationary phases (CSPs) in chromatography has been explored to understand factors affecting separation, such as column type, polar alcohol concentration, and temperature. This research provides valuable insights for future chiral high-performance liquid chromatography (HPLC) studies related to these compounds (Zeng et al., 2018).

Mechanistic Insights in Asymmetric Nucleophilic Addition

The nucleophilic 1,2-addition of (S)-N-benzylidene-2-methylpropane-2-sulfinamide with organometallic reagents has been studied using density functional theory (DFT) computations. This research provides a mechanistic understanding of the reaction and factors influencing diastereomeric ratios, contributing to the knowledge in asymmetric synthesis involving sulfinamides (Hennum et al., 2014).

Microwave-Assisted Synthesis of Enantiomerically Pure Imines

A sustainable, microwave-assisted method for synthesizing optically pure N-(tert-butylsulfinyl)imines, using (R)-2-methylpropane-2-sulfinamide, has been developed. This solvent-free process allows for efficient preparation of a variety of sulfinyl aldimines and ketimines, which are valuable for asymmetric synthesis (Collados et al., 2012).

Synthesis of Enantiomerically Pure Amines

Research on the diastereoselective radical alkylation reaction of ortho-X-substituted N-(benzylidene)-2-methylpropane-2-sulfinamides has led to the efficient preparation of primary α-(tert-butyl)-ortho-hydroxy- and -ortho-methoxybenzylamines in enantiomerically pure form. This process has applications in the synthesis of various organic molecules (Fernández‐Salas et al., 2014).

Application in Polymer Chemistry

The synthesis of polymers like poly(2-acrylamido-2-methylpropane sulfonic acid) involves components similar to N-(hex-1-yn-3-yl)-2-methylpropane-2-sulfinamide. These polymers have widespread industrial applications, demonstrating the relevance of sulfinamide derivatives in polymer chemistry (Bray et al., 2017).

Antimicrobial Coatings

Sulfinamide derivatives have been explored in the development of antimicrobial coatings. For example, N-halamine acrylamide monomers, similar in structure to N-(hex-1-yn-3-yl)-2-methylpropane-2-sulfinamide, have been used to produce antimicrobial water-based paints (Kocer, 2012).

Propriétés

IUPAC Name |

N-hex-1-yn-3-yl-2-methylpropane-2-sulfinamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NOS/c1-6-8-9(7-2)11-13(12)10(3,4)5/h2,9,11H,6,8H2,1,3-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBQMSGZEWSDIDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C#C)NS(=O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(hex-1-yn-3-yl)-2-methylpropane-2-sulfinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[9]Cycloparaphenylene](/img/structure/B2376363.png)

amine](/img/structure/B2376366.png)

![methyl 4-{[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2376369.png)

![2-[2-[(Z)-2-Cyano-3-(3-ethoxypropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2376377.png)

![5-Oxaspiro[3.5]nonane-6-carboxylic acid](/img/structure/B2376379.png)